![molecular formula C6H7BrN2O2 B189593 5-Bromo-4,6-dimethoxypyrimidine CAS No. 4319-77-1](/img/structure/B189593.png)
5-Bromo-4,6-dimethoxypyrimidine
Overview
Description
5-Bromo-4,6-dimethoxypyrimidine is a chemical compound with the empirical formula C6H7BrN2O2 . It has a molecular weight of 219.04 . This compound is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with bromine and methoxy groups . The presence of these substituents may influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented. However, related compounds like 2-amino-4,6-dimethylpyrimidine can undergo reactions such as aldol condensation .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its melting point is between 62-65 °C .
Scientific Research Applications
Synthesis of Pharmaceuticals
A study by Boudet and Knochel (2006) developed a novel route for synthesizing 4,5-difunctionalized uracils using a chemo- and regioselective bromine/magnesium exchange reaction on 5-bromo-4-halogeno-2,6-dimethoxypyrimidines. This method has applications in the synthesis of pharmaceuticals like oxypurinol and emivirine (Boudet & Knochel, 2006).
Antimicrobial Activity
Dişli, Mercan, and Yavuz (2013) synthesized new 4,6-dimethoxy pyrimidine derivatives and evaluated their antibacterial activities against various bacterial strains. Some of these compounds exhibited good antibacterial activity comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan & Yavuz, 2013).
Molecular Biology Applications
The mutagenic effect of various pyrimidine analogues, including 5-bromodeoxyuridine, was studied by Freese (1959) on T4 phages. The study found that besides 5-bromodeoxyuridine, only 2-aminopurine and 2,6-diaminopurine were effective, with implications for understanding genetic mutations and phage behavior (Freese, 1959).
Synthesis of Pyrimidine Derivatives
Hocková et al. (2003) worked on synthesizing 2,4-diamino-6-hydroxypyrimidines substituted at position 5, leading to compounds with potential as antiretroviral drugs. Their study included reactions involving 5-bromo-2,4-dimethoxypyrimidine derivatives (Hocková, Holý et al., 2003).
Mechanism of Action
Target of Action
5-Bromo-4,6-dimethoxypyrimidine is a halogenated heterocycle . It is often used as a reagent in organic synthesis . The primary targets of this compound are typically other organic molecules in a chemical reaction .
Mode of Action
The compound can act as a nucleophile, attacking electrophilic carbon atoms in other molecules . This is facilitated by the electron-rich nature of the pyrimidine ring, which can stabilize the charge during the reaction . The bromine atom on the pyrimidine ring can also be replaced in reactions with other nucleophiles, a process known as nucleophilic substitution .
Biochemical Pathways
For instance, it has been used in palladium-catalyzed carbomethoxyvinylation and thienylation reactions .
Result of Action
The result of this compound’s action is typically the formation of a new organic compound. For example, it can react with benzaldehyde in the presence of a Lewis acid to yield 5-bromo-2-styrylpyrimidine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid can facilitate its reaction with benzaldehyde . Additionally, the reaction’s efficiency may be affected by the solvent used, the temperature, and the pH of the environment .
Safety and Hazards
Safety data sheets indicate that 5-Bromo-4,6-dimethoxypyrimidine should be handled with care to avoid dust formation and inhalation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .
properties
IUPAC Name |
5-bromo-4,6-dimethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBALMYGYANOULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339667 | |
Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4319-77-1 | |
Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction mechanism of 5-Bromo-4,6-dimethoxypyrimidine with potassium amide in liquid ammonia?
A1: Research indicates that this compound undergoes amino-demethoxylation exclusively through an SN(ANRORC) mechanism when reacted with potassium amide in liquid ammonia. [] This leads to the formation of the corresponding 6-amino derivative. The SN(ANRORC) mechanism, or Addition of Nucleophile, Ring Opening, Ring Closure, suggests a specific sequence of events:
Q2: How does the presence of two methoxy groups at positions 4 and 6 influence the reaction pathway of this compound with potassium amide?
A2: The presence of the methoxy groups at positions 4 and 6 plays a crucial role in directing the reaction exclusively towards the SN(ANRORC) mechanism. [] The electron-donating nature of the methoxy groups enhances the electron density at position 2 of the pyrimidine ring, making it more susceptible to nucleophilic attack by the amide ion. This promotes the initial step in the SN(ANRORC) pathway.
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